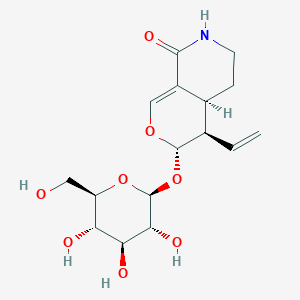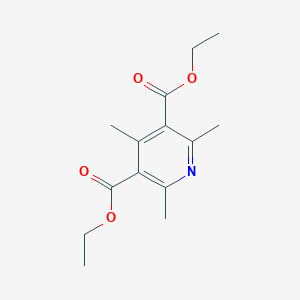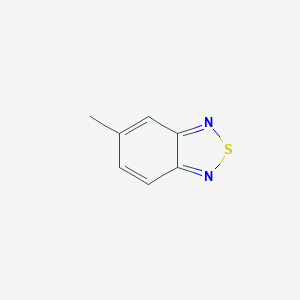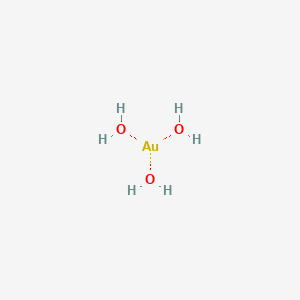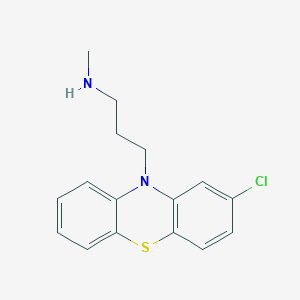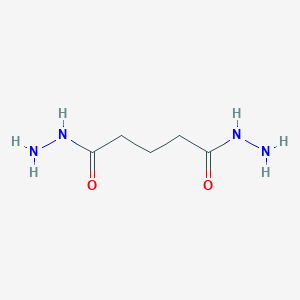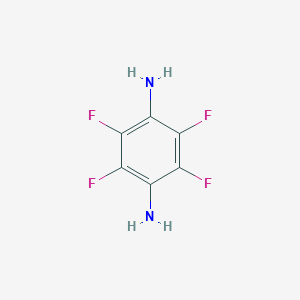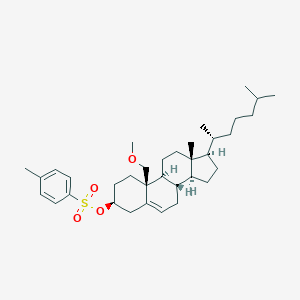
Cholest-5-en-3beta-ol, 19-methoxy-, p-toluenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholest-5-en-3beta-ol, 19-methoxy-, p-toluenesulfonate is a chemical compound that is commonly used in scientific research. It is a derivative of cholesterol and is often referred to as cholesterol hemisuccinate. This compound is widely used in the laboratory setting due to its ability to solubilize lipids and form stable complexes with proteins.
Wirkmechanismus
The mechanism of action of cholest-5-en-3beta-ol, 19-methoxy-, p-toluenesulfonate is not fully understood. However, it is believed to interact with the hydrophobic regions of proteins and lipids, thereby solubilizing and stabilizing them. It is also thought to disrupt the lipid bilayer of membranes, allowing for the isolation and purification of membrane proteins.
Biochemische Und Physiologische Effekte
Cholest-5-en-3beta-ol, 19-methoxy-, p-toluenesulfonate has been shown to have minimal biochemical and physiological effects on cells and tissues. However, it has been reported to induce apoptosis in cancer cells and to inhibit the growth of certain tumors. It has also been shown to modulate the immune response and to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using cholest-5-en-3beta-ol, 19-methoxy-, p-toluenesulfonate in lab experiments is its ability to solubilize lipids and form stable complexes with proteins. It is also relatively inexpensive and easy to use. However, it has some limitations, such as its potential to interfere with certain assays and its limited solubility in water at low pH.
Zukünftige Richtungen
There are several future directions for the research and development of cholest-5-en-3beta-ol, 19-methoxy-, p-toluenesulfonate. One area of interest is the development of new methods for the isolation and purification of membrane proteins using this compound. Another area of research is the use of cholest-5-en-3beta-ol, 19-methoxy-, p-toluenesulfonate in the development of new drug delivery systems, such as liposomes and nanoparticles. Additionally, there is a need for further studies on the potential anti-cancer and anti-inflammatory effects of this compound.
Synthesemethoden
Cholest-5-en-3beta-ol, 19-methoxy-, p-toluenesulfonate is synthesized by reacting cholesterol with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
Cholest-5-en-3beta-ol, 19-methoxy-, p-toluenesulfonate is commonly used in scientific research as a solubilizing agent for lipids and as a stabilizer for proteins. It is also used as a detergent in the isolation and purification of membrane proteins. Additionally, it has been used in the study of protein-lipid interactions and in the development of liposomes for drug delivery.
Eigenschaften
CAS-Nummer |
1110-53-8 |
|---|---|
Produktname |
Cholest-5-en-3beta-ol, 19-methoxy-, p-toluenesulfonate |
Molekularformel |
C35H54O4S |
Molekulargewicht |
570.9 g/mol |
IUPAC-Name |
[(3S,8S,9S,10S,13R,14S,17R)-10-(methoxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C35H54O4S/c1-24(2)8-7-9-26(4)31-16-17-32-30-15-12-27-22-28(39-40(36,37)29-13-10-25(3)11-14-29)18-21-35(27,23-38-6)33(30)19-20-34(31,32)5/h10-14,24,26,28,30-33H,7-9,15-23H2,1-6H3/t26-,28+,30+,31-,32+,33+,34-,35-/m1/s1 |
InChI-Schlüssel |
VVJMYDIIEACKKB-GVRISNGGSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CC[C@@]3([C@H]4CC[C@]5([C@H]([C@@H]4CC=C3C2)CC[C@@H]5[C@H](C)CCCC(C)C)C)COC |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCCC(C)C)C)COC |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCCC(C)C)C)COC |
Synonyme |
19-Methoxycholest-5-en-3β-ol 4-methylbenzenesulfonate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



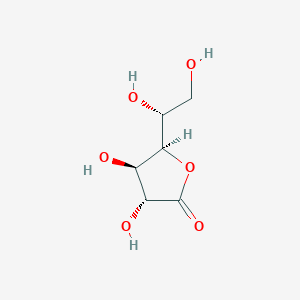
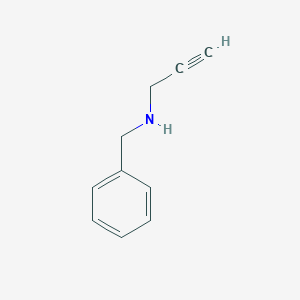
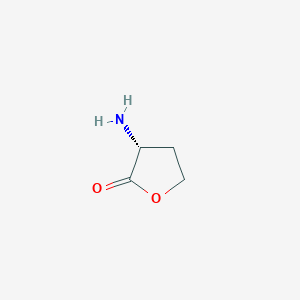
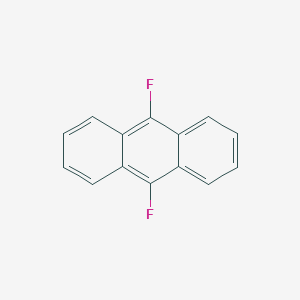
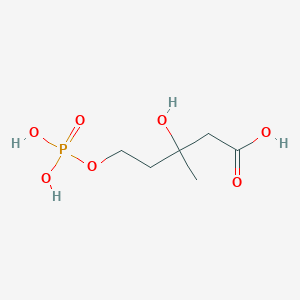
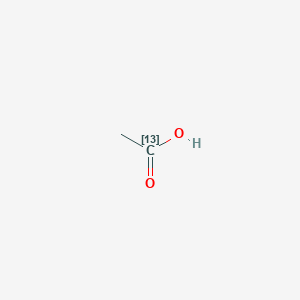
![Silane, [(dimethylsilyl)methyl]trimethyl-](/img/structure/B73225.png)
